N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide
Description
N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide is a sulfonamide derivative characterized by a unique structural framework. The molecule features a 4-propylbenzenesulfonamide core linked to a 4-methoxytetrahydro-2H-thiopyran moiety via a methylene bridge. The thiopyran ring introduces conformational flexibility and sulfur-based electronic effects, while the methoxy and propyl substituents modulate lipophilicity and steric interactions. Sulfonamides are widely studied for their pharmacological and material science applications, particularly as enzyme inhibitors or chiral auxiliaries .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-4-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S2/c1-3-4-14-5-7-15(8-6-14)22(18,19)17-13-16(20-2)9-11-21-12-10-16/h5-8,17H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGXWOGPMBECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core tetrahydro-2H-thiopyran-4-yl structure. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent methoxylation and sulfonamide formation steps are carried out using specific reagents and reaction conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide may be employed in the study of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and influencing biological processes.
Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors associated with cellular signaling. By binding to these targets, it can alter the activity of the enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Key structural variations among sulfonamide derivatives include substituents on the benzene ring, heterocyclic attachments, and functional group modifications. Below is a comparative analysis based on evidence from synthesis, spectral data, and crystallography:
Key Comparative Insights
Electronic and Steric Effects: The target compound’s thiopyran ring introduces sulfur-mediated electronic effects and ring puckering, distinct from rigid benzene or oxazole cores in analogues . This may enhance binding flexibility in biological targets.
Synthetic Complexity :
- The thiopyran moiety likely requires multi-step synthesis involving Friedel-Crafts or cyclization reactions, similar to methods for 4-(4-X-phenylsulfonyl)benzoic acid hydrazides .
Chromatographic Behavior :
- Chiral sulfonamides like N-(3,5-dinitrobenzoyl)alanine methyl ester exhibit separation factors (α) dependent on stationary phase chemistry . The target compound’s stereogenic centers (if present) could similarly influence enantiomeric resolution.
Biological Activity
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-propylbenzenesulfonamide is a compound that has drawn interest for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical properties:
- CAS Number : 1228779-96-1
- Molecular Formula : C₁₂H₁₇N₃O₅S
- Molecular Weight : 315.35 g/mol
The structure features a tetrahydrothiopyran moiety, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects primarily through the inhibition of tubulin polymerization. This action disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
- In Vitro Studies :
- Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer cells. For instance, SMART compounds demonstrated low nanomolar potency in inhibiting cell proliferation and inducing apoptosis by targeting tubulin dynamics .
- In Vivo Studies :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Aryl Ring : Variations in substituents at the para position of the aryl ring can significantly alter potency and selectivity against different cancer types.
- Linker Modifications : Changes to the thiopyran moiety or the length of the linker can impact both solubility and biological activity.
Case Studies
- SMART Compound Series :
- Comparison with FDA-approved Drugs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
